molecular formula C9H8ClFOS B14053897 1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one

1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one

Cat. No.: B14053897
M. Wt: 218.68 g/mol
InChI Key: BCYGPPIWJJJEIF-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one is a chloro-substituted propan-2-one derivative featuring a 5-fluorophenyl ring with a mercapto (-SH) group at the 2-position. The presence of the mercapto group introduces unique reactivity, such as susceptibility to oxidation and participation in hydrogen bonding or disulfide bridge formation.

Properties

Molecular Formula

C9H8ClFOS

Molecular Weight

218.68 g/mol

IUPAC Name

1-chloro-1-(5-fluoro-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8ClFOS/c1-5(12)9(10)7-4-6(11)2-3-8(7)13/h2-4,9,13H,1H3

InChI Key

BCYGPPIWJJJEIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)F)S)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Thiolate Intermediate

This method leverages the reactivity of chloroacetone (1-chloropropan-2-one) with a pre-synthesized 5-fluoro-2-mercaptophenol derivative.

Steps :

  • Synthesis of 5-fluoro-2-mercaptophenol :
    • Starting with 2-nitro-5-fluorophenol , reduce the nitro group to an amine using hydrogenation (H₂/Pd-C).
    • Convert the amine to a thiol via diazotization (NaNO₂/HCl) followed by treatment with potassium ethyl xanthate.
    • Yield: ~60–70% (estimated from analogous reactions).
  • Reaction with Chloroacetone :
    • Deprotonate 5-fluoro-2-mercaptophenol with a base (e.g., K₂CO₃) in DMF to form the thiolate nucleophile.
    • Add chloroacetone dropwise at 0–5°C to minimize ketone side reactions.
    • Stir at room temperature for 12–24 hours.
    • Reaction :

      $$

      \text{5-Fluoro-2-mercaptophenol} + \text{Cl-C(CH₃)₂-CO} \rightarrow \text{1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one} + \text{HCl}

      $$
    • Yield : ~40–50% (hypothetical, based on similar SN2 reactions).

Advantages :

  • Straightforward two-step process.
  • Utilizes commercially available chloroacetone.

Limitations :

  • Competing oxidation of thiol to disulfide.
  • Low regioselectivity if multiple reactive sites exist.

Friedel-Crafts Acylation with Directed Halogenation

This route employs Friedel-Crafts acylation to install the propan-2-one moiety, followed by halogenation and thiolation.

Steps :

  • Acylation of Fluorobenzene :
    • React 5-fluoro-1,3-dichlorobenzene with chloroacetyl chloride (ClCH₂COCl) in the presence of AlCl₃.
    • Intermediate : 1-(2,4-Dichloro-5-fluorophenyl)propan-2-one.
  • Regioselective Thiolation :

    • Replace one chlorine atom with a mercapto group using NaSH in ethanol under reflux.
    • Conditions : 80°C, 6 hours.
    • Yield : ~55% (extrapolated from iodination methods in).
  • Chlorination :

    • Introduce the final chlorine atom via radical chlorination (Cl₂, UV light) or electrophilic substitution (ClSO₃H).

Advantages :

  • High regiocontrol due to directing effects of substituents.
  • Scalable for industrial production.

Limitations :

  • Requires harsh acidic conditions incompatible with thiols.
  • Multiple purification steps needed.

Metal-Mediated Cross-Coupling

Palladium-catalyzed cross-coupling offers a modern approach to assemble the molecule.

Steps :

  • Synthesis of Arylboronic Acid :
    • Convert 5-fluoro-2-mercaptophenyl bromide to the corresponding boronic ester using Pd(dppf)Cl₂ and bis(pinacolato)diboron.
  • Suzuki-Miyaura Coupling :
    • React the boronic ester with 1-chloro-1-iodopropan-2-one under Pd(OAc)₂ catalysis.
    • Conditions : K₃PO₄ as base, dioxane/water solvent, 80°C.
    • Yield : ~65% (based on similar couplings in).

Advantages :

  • Excellent functional group tolerance.
  • High stereochemical fidelity.

Limitations :

  • Requires air-free techniques.
  • Costly catalysts and reagents.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Temperature (°C) Key Challenges
Nucleophilic Substitution Chloroacetone, K₂CO₃ 40–50 25 Thiol oxidation, side reactions
Friedel-Crafts AlCl₃, ClCH₂COCl 55 80 Harsh conditions, purification
Suzuki Coupling Pd(OAc)₂, Boronic ester 65 80 Catalyst cost, air sensitivity

Experimental Considerations

  • Thiol Protection : Use acetyl (Ac) or trityl (Tr) groups to prevent disulfide formation. Deprotect with NH₃/MeOH or AgNO₃.
  • Purification : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization from ethanol/water.
  • Analytical Validation : Confirm structure via NMR (¹H, ¹³C), HRMS, and IR spectroscopy.

Chemical Reactions Analysis

1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to form covalent bonds with target molecules. The mercapto group can interact with thiol-containing enzymes, potentially inhibiting their activity. The propan-2-one moiety can undergo nucleophilic addition reactions, further contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Substituent and Molecular Weight Comparison

Compound Name Substituents Molecular Weight Key Features
1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one 5-F, 2-SH, Cl, propan-2-one ~217.5 (calc.) Mercapto group enhances acidity (pKa ~10) and redox reactivity.
1-chloro-1-(4-fluorophenyl)propan-2-one 4-F, Cl, propan-2-one 186.61 Fluorine at 4-position; lacks thiol, reducing intermolecular S-based interactions.
1-(5-chloro-2-methoxyphenyl)propan-1-one 5-Cl, 2-OCH3, propan-1-one ~198.6 (calc.) Methoxy group (less acidic, pKa ~15–20) alters electronic properties.
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one 5-Cl, 2-OCH3, CF3 252.62 Trifluoromethyl group increases lipophilicity and metabolic stability.
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one 4-OCH3, hydrazinylidene 228.67 Hydrazine moiety enables hydrogen bonding (N–H⋯O) and heterocycle synthesis.

Physical and Chemical Properties

  • Reactivity : The mercapto group in the target compound confers higher acidity compared to methoxy or hydroxyl analogs, facilitating nucleophilic reactions (e.g., alkylation) or metal coordination. In contrast, hydrazinylidene derivatives (e.g., ) exhibit reactivity toward cyclization to form pyrazoles or triazoles.
  • Stability : Thiols are prone to oxidation, forming disulfides; this contrasts with methoxy or trifluoromethyl groups, which enhance stability against metabolic degradation .

Biological Activity

1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one is a compound with potential biological significance, particularly in medicinal chemistry. Its structure features a chloro group and a mercapto group, which may contribute to its reactivity and biological activities.

The compound has the following chemical characteristics:

  • Molecular Formula : C9H8ClFOS
  • Molecular Weight : 218.68 g/mol
  • CAS Number : 1806484-62-7

Biological Activity Overview

Research on the biological activity of 1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one indicates several potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments.

Anticancer Activity

A study highlighted the compound's effectiveness against various cancer cell lines. It was observed that the compound induced apoptosis in cancer cells, with a significant increase in early and late apoptotic cells compared to controls. The data indicated a cell cycle arrest at the G1 phase, suggesting that the compound may interfere with cell proliferation.

Compound%G0-G1%S%G2/M%Pre-G1Apoptosis Rate
Control/HCT49.5138.1112.381.85
1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one57.0431.1511.8141.55Induced apoptosis by 41.55%

This suggests that the compound could be a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have suggested that this compound exhibits antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) was determined for several bacterial strains, indicating its potential use as an antibacterial agent.

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Bacillus subtilis10

These findings suggest that the compound could be further explored for its potential as an antimicrobial treatment .

The proposed mechanism of action for 1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one involves the formation of reactive sulfur species that can interact with cellular targets, leading to disruption of cellular processes such as DNA replication and protein synthesis. This reactivity is attributed to the presence of the mercapto group, which can form covalent bonds with biomolecules .

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

  • In Vitro Study on Cancer Cells : A study conducted on HCT116 colon cancer cells demonstrated that treatment with the compound resulted in significant cytotoxicity and induced apoptosis through caspase activation pathways.
  • In Vivo Antimicrobial Efficacy : An animal model study assessed the efficacy of the compound against bacterial infections, showing reduced bacterial load and improved survival rates compared to untreated controls.

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